molecular formula C9H7ClF2O3 B1427955 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid CAS No. 1249203-61-9

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B1427955
CAS No.: 1249203-61-9
M. Wt: 236.6 g/mol
InChI Key: YLVNDPGXBGIPDE-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H7ClF2O3 This compound is characterized by the presence of a chloro group, a methoxy group, and two fluorine atoms attached to an acetic acid moiety It is a white crystalline solid that is soluble in organic solvents but insoluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and difluoroacetic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification and Hydrolysis: The acetic acid moiety can participate in esterification reactions to form esters or hydrolysis to revert to the acid form.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid are used.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

    Esterification: Products include esters of this compound.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards target enzymes or receptors. The difluoroacetic acid moiety enhances its stability and bioavailability. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)acetic acid
  • 2-(5-Chloro-2-hydroxyphenyl)acetic acid
  • 2-(5-Chloro-2-methoxyphenyl)propanoic acid

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNDPGXBGIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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